5-Bromo-2,3-diethoxypyridine
Description
5-Bromo-2,3-diethoxypyridine is a brominated pyridine derivative featuring ethoxy groups at the 2- and 3-positions and a bromine atom at the 5-position. For instance, brominated pyridines often serve as intermediates in Sonogashira couplings or Suzuki-Miyaura reactions to introduce aryl or alkynyl groups . The ethoxy substituents likely enhance solubility in organic solvents compared to hydroxyl or halide analogs, making the compound valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
5-bromo-2,3-diethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-12-8-5-7(10)6-11-9(8)13-4-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGIWEDQVGDKHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735453 | |
| Record name | 5-Bromo-2,3-diethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-35-1 | |
| Record name | 5-Bromo-2,3-diethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-diethoxypyridine typically involves the bromination of 2,3-diethoxypyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,3-diethoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert them into alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate; solvents such as toluene or ethanol; temperatures around 80-100°C.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide; solvents like acetone or water; temperatures around 0-50°C.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like tetrahydrofuran (THF) or ethanol; temperatures around 0-25°C.
Major Products Formed:
Substitution Reactions: Azides, nitriles, substituted amines.
Coupling Reactions: Biaryl compounds.
Oxidation Reactions: Aldehydes, carboxylic acids.
Reduction Reactions: Alcohols.
Scientific Research Applications
Chemistry: 5-Bromo-2,3-diethoxypyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It can be modified to create derivatives with enhanced biological activity, such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers to improve their thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-diethoxypyridine depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and ethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved may vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs. Hydroxy Groups : Ethoxy substituents (as in this compound) increase lipophilicity compared to dihydroxy analogs, enhancing membrane permeability in drug design .
- Steric and Electronic Effects : Bulky groups like dimethoxymethyl () may hinder electrophilic substitution, whereas ethynyl groups (e.g., trimethylsilyl-ethynyl in ) facilitate conjugation and modular synthesis .
Biological Activity
5-Bromo-2,3-diethoxypyridine is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.
Synthesis of this compound
The synthesis of this compound typically involves the bromination of 2,3-diethoxypyridine. The reaction can be facilitated through various methods, including electrophilic aromatic substitution. The resulting compound is characterized by its bromine substituent at the 5-position and ethoxy groups at the 2 and 3 positions of the pyridine ring.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : Studies have shown that pyridine derivatives exhibit significant antimicrobial properties against various bacterial strains.
- Antitumor Activity : Research indicates that certain pyridine derivatives can inhibit tumor cell proliferation, making them potential candidates for cancer therapy.
- Antiviral Properties : Some derivatives have demonstrated antiviral activity against specific viral strains.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a notable inhibition of bacterial growth against Escherichia coli and Staphylococcus aureus.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 15 |
| Control (Rifampicin) | 25 |
This suggests that this compound has comparable antimicrobial activity to established antibiotics.
Antitumor Activity
In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10.5 |
| A549 | 15.2 |
These findings indicate that the compound can effectively inhibit cancer cell proliferation, with a dose-dependent response observed.
The biological activity of this compound is attributed to its ability to interact with biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that pyridine derivatives can increase ROS levels in cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
